molecular formula C6H5NO2 B094939 4-Nitrosophenol CAS No. 104-91-6

4-Nitrosophenol

Cat. No.: B094939
CAS No.: 104-91-6
M. Wt: 123.11 g/mol
InChI Key: JSTCPNFNKICNNO-UHFFFAOYSA-N
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Description

4-Nitrosophenol is an aromatic compound characterized by the presence of a nitroso group (-NO) attached to the fourth position of a phenol ring. This compound is known for its distinctive yellow color and its ability to form complexes with metal ions. It is used in various chemical reactions and has applications in multiple scientific fields.

Mechanism of Action

Target of Action

4-Nitrosophenol primarily targets nanostructured materials . These materials are particles having at least one dimension in the nano range (1–100 nm) and can take various shapes, such as clusters, spheres, fibers, rods, plates, cubes, network structures, etc . The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of these nanostructured materials .

Mode of Action

The interaction of this compound with its targets involves a catalytic reduction process . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The catalytic efficiencies of these materials are mainly governed by properties such as shape and size of the nanomaterials, electrochemistry of the nanomaterial, regeneration of surface for activity, and the carrier system .

Biochemical Pathways

The biochemical pathway of this compound involves the reduction of 4-nitrophenol to 4-aminophenol . This process is initiated by the consumption of dissolved oxygen, both by oxidizing this compound (an intermediate) and reoxidizing the reduced catalyst surface . Upon complete consumption of dissolved oxygen, subsequent reduction to 4-aminophenol can occur .

Result of Action

The result of the action of this compound is the transformation of 4-nitrophenol into 4-aminophenol . This transformation is significant as 4-aminophenol is a compound with a lower degree of toxicity .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH, temperature, and applied potential are crucial parameters in the overall optimization of the process . While acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol, the simultaneous hydrogen evolution is pernicious for this purpose .

Biochemical Analysis

Biochemical Properties

4-Nitrosophenol is involved in various biochemical reactions. It is known to undergo reduction reactions, transforming into 4-aminophenol . This transformation is often catalyzed by various nanostructured materials .

Cellular Effects

Given its chemical reactivity, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its reduction to 4-aminophenol . This process can involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would influence these temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is likely involved in various metabolic pathways, potentially interacting with certain enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by various factors, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Factors such as targeting signals or post-translational modifications could potentially direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrosophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid, typically in the presence of sulfuric acid as a catalyst. The reaction conditions are carefully controlled to ensure the formation of this compound rather than other nitrophenol isomers. The reaction is exothermic and requires temperature regulation to maintain the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and concentration of reactants, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrosophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Nitrophenol: Similar in structure but contains a nitro group (-NO2) instead of a nitroso group.

    2-Nitrosophenol: An isomer with the nitroso group at the second position.

Uniqueness: 4-Nitrosophenol is unique due to its specific position of the nitroso group, which influences its chemical reactivity and ability to form stable complexes with metal ions. This property makes it valuable in various catalytic and synthetic applications .

Properties

IUPAC Name

4-nitrosophenol
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InChI

InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H
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InChI Key

JSTCPNFNKICNNO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N=O)O
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Molecular Formula

C6H5NO2
Record name P-BENZOQUINONE MONOXIME
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Related CAS

823-87-0 (hydrochloride salt)
Record name 4-Nitrosophenol
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DSSTOX Substance ID

DTXSID0025991, DTXSID0075287
Record name 4-Nitrosophenol
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Molecular Weight

123.11 g/mol
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Physical Description

P-benzoquinone monoxime is a black solid. (NTP, 1992), Water or Solvent Wet Solid, Pale yellow or light-brown solid; [HSDB] Black solid; [CAMEO] Yellow-brown powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE, SOL IN HOT BENZENE
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Vapor Pressure

0.15 [mmHg]
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Color/Form

PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C, CRYSTALLIZES IN LIGHT BROWN LEAFLETS

CAS No.

104-91-6; 637-62-7, 104-91-6, 637-62-7
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Melting Point

270 to 291 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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